molecular formula C8H11NO B026355 6-Isopropylpyridin-3-ol CAS No. 101870-78-4

6-Isopropylpyridin-3-ol

Cat. No. B026355
M. Wt: 137.18 g/mol
InChI Key: XJTYVWSIHYOBHW-UHFFFAOYSA-N
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Description

6-Isopropylpyridin-3-ol is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 . It is also known by other synonyms such as 6-isopropylpyridin-3-ol, 6-propan-2-yl-3-pyridinol, 6-(Propan-2-yl)pyridin-3-ol, 3-Pyridinol,6-isopropyl-(6CI), 3-Pyridinol, 6-(1-methylethyl)-, and 3-Hydroxy-6-(iso-propyl)pyridine .


Molecular Structure Analysis

The InChI code for 6-Isopropylpyridin-3-ol is 1S/C8H11NO/c1-6(2)8-4-3-7(10)5-9-8/h3-6,10H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

6-Isopropylpyridin-3-ol has a molecular weight of 137.18 . The compound should be stored at a temperature between 2-8°C . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Synthesis of Macrocycles : Perfluoro-4-isopropylpyridine is used to synthesize various macrocyclic systems with pyridine sub-units, which can complex with cations and anions depending on the macrocycle's structure (Chambers et al., 2003).

  • Anti-inflammatory Activity : Ring-modified analogues of 6-acetamido-2,4,5-trimethylpyridin-3-ol show greater anti-inflammatory activity than tofacitinib, particularly compound 17, in a mouse model of colitis (Chaudhary et al., 2020).

  • Antiangiogenic and Antitumor Effects : 6-Amido-2,4,5-trimethylpyridin-3-ols exhibit significantly higher antiangiogenic activities and better antitumor effects than SU4312, suggesting a potential scaffold for novel angiogenesis inhibitors (Lee et al., 2014).

  • Anti-Alzheimer and Anti-COX-2 Activities : Newly synthesized 2,3′-bipyridine derivatives demonstrate promising anti-Alzheimer and anti-COX-2 activities, indicating potential therapeutic applications (Attaby et al., 2009).

  • Photoluminescence in OLEDs : Os(II) metal phosphors bearing tridentate 2,6-di(pyrazol-3-yl)pyridine chelate show promising photoluminescence properties and high efficiency in organic light-emitting diodes (OLEDs) (Liao et al., 2014).

  • Biological Sensing and Iron Complexes : 2,6-Bis(pyrazolyl)pyridines and related ligands offer versatile terpyridine analogues with potential applications in biological sensing and iron complexes exhibiting unusual spin-state transitions (Halcrow, 2005).

  • Metallation and Functionalization : 2-Isopropylpyridine can be metalated and functionalized using potassium diisopropylamide, achieving good to excellent yields (Pasquinet et al., 1998).

  • Hydrogenation in Micelles : Poly(ethylene oxide)-block-poly-2-vinylpyridine micelles filled with Pd nanoparticles effectively hydrogenate dehydrolinalool to linalool, showing high selectivity (Semagina et al., 2004).

  • Measurement of Photoproducts in DNA : A sensitive assay for measuring pyrimidine (6-4) photoproducts in DNA provides insights into their biological role and sequence effects in far-UV irradiated calf thymus DNA (Douki et al., 1995).

  • Antifungal Activity : Compounds from the condensation reaction between 2-acetylpyridine and 2-formylpyridine demonstrate moderate antifungal activity, with compound 6 showing notable effectiveness against Cryptococcus neoformans (Rusnac et al., 2020).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for 6-Isopropylpyridin-3-ol can be found online . This document provides information about the potential hazards of the compound and how to handle it safely.

properties

IUPAC Name

6-propan-2-ylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6(2)8-4-3-7(10)5-9-8/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTYVWSIHYOBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592721
Record name 6-(Propan-2-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isopropylpyridin-3-ol

CAS RN

101870-78-4
Record name 6-(1-Methylethyl)-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101870-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Propan-2-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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